Gluconic acid

Description

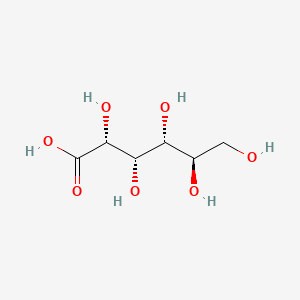

D-gluconic acid is a gluconic acid having D-configuration. It has a role as a chelator and a Penicillium metabolite. It is a conjugate acid of a D-gluconate. It is an enantiomer of a L-gluconic acid.

Commonly found in salts with sodium and calcium. This compound or gluconate is used to maintain the cation-anion balance on electrolyte solutions.

This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

This compound is a natural product found in Ascochyta medicaginicola, Tricholoma robustum, and other organisms with data available.

This compound is the carboxylic acid formed by the oxidation of the first carbon of glucose with antiseptic and chelating properties. This compound, found abundantly in plant, honey and wine, can be prepared by fungal fermentation process commercially. This agent and its derivatives can used in formulation of pharmaceuticals, cosmetics and food products as additive or buffer salts. Aqueous this compound solution contains cyclic ester glucono delta lactone structure, which chelates metal ions and forms very stable complexes. In alkaline solution, this agent exhibits strong chelating activities towards anions, i.e. calcium, iron, aluminium, copper, and other heavy metals.

This compound is a metabolite found in or produced by Saccharomyces cerevisiae.

Structure

3D Structure

Properties

IUPAC Name |

(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-5,7-11H,1H2,(H,12,13)/t2-,3-,4+,5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGHNJXZEOKUKBD-SQOUGZDYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(=O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O7 | |

| Record name | GLUCONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1738 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

124423-64-9, Array | |

| Record name | D-Gluconic acid, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124423-64-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Gluconic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000526954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8027169, DTXSID8042000 | |

| Record name | D-Gluconic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Gluconic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8042000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; NKRA, Colourless to light yellow, clear syrupy liquid, Light brown solid; Commercial product is 50% aqueous solution; [Hawley] 50% aqueous solution: Pale yellow liquid; [MSDSonline], Solid, WHITE CRYSTALLINE POWDER. | |

| Record name | D-Gluconic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | GLUCONIC ACID | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Gluconic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5425 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Gluconic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000625 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | GLUCONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1738 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

FREELY SOL IN WATER; SLIGHTLY SOL IN ALC, INSOLUBLE IN ETHER AND MOST OTHER ORGANIC SOLVENTS, 316 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 100 (good) | |

| Record name | GLUCONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/487 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Gluconic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000625 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | GLUCONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1738 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.24 @ 25 °C/4 °C, 1.23 g/cm³ | |

| Record name | GLUCONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/487 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | GLUCONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1738 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

NEEDLES FROM ETHANOL & ETHER, CRYSTALS | |

CAS No. |

526-95-4, 133-42-6 | |

| Record name | Gluconic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=526-95-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gluconic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133-42-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gluconic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000133426 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Gluconic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000526954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gluconic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13180 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-Gluconic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | D-Gluconic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Gluconic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8042000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-gluconic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.639 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLUCONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R4R8J0Q44B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GLUCONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/487 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Gluconic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000625 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | GLUCONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1738 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

131 °C, 113 - 118 °C | |

| Record name | GLUCONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/487 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Gluconic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000625 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | GLUCONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1738 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

a comprehensive overview of gluconic acid's chemical properties

An In-Depth Technical Guide to the Chemical Properties of Gluconic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (C₆H₁₂O₇) is a mild, non-toxic, and non-corrosive organic acid derived from the oxidation of glucose.[1] Found naturally in fruits, honey, and wine, it is a versatile polyhydroxycarboxylic acid with significant applications across the pharmaceutical, food, and chemical industries.[2][3] In the pharmaceutical sector, its excellent chelating power, high water solubility, and low toxicity make it and its salts (gluconates) ideal for mineral supplements, drug formulation, and as counter-ions for injectable drugs.[4][5] For drug development professionals, a thorough understanding of its chemical properties is paramount for optimizing formulation stability, bioavailability, and therapeutic efficacy.

This guide provides a comprehensive overview of the core chemical properties of this compound, detailed experimental protocols for their characterization, and visual representations of key chemical processes.

Chemical Structure and Nomenclature

This compound's structure consists of a six-carbon chain with five hydroxyl (-OH) groups, terminating in a carboxylic acid (-COOH) group.[6] It is one of 16 stereoisomers of 2,3,4,5,6-pentahydroxyhexanoic acid.[6] The physiologically common form is D-gluconic acid, which corresponds to the structure of D-glucose. In aqueous solutions, this compound exists in a dynamic equilibrium with its cyclic esters, the gamma (γ) and delta (δ) gluconolactones.[7]

-

IUPAC Name: (2R,3S,4R,5R)-2,3,4,5,6-Pentahydroxyhexanoic acid

-

Common Names: D-Gluconic acid, Dextronic acid

-

Molecular Formula: C₆H₁₂O₇

-

Condensed Formula: HOCH₂(CHOH)₄COOH

Physicochemical Properties

This compound is a white crystalline solid at room temperature.[2] It is odorless with a mild acidic taste.[8] Its non-volatile and non-corrosive nature enhances its utility in various applications.[1]

| Property | Value | References |

| Molar Mass | 196.155 g/mol | [2][6] |

| Appearance | Colorless to white crystals or syrupy liquid | [2][8][9] |

| Melting Point | 131 °C (268 °F; 404 K) | [2][6] |

| Density | 1.23 - 1.24 g/cm³ at 25 °C | [2][10] |

| Specific Rotation [α]D²⁰ | -6.7° (c=1 in water) | [11] |

Acidity and Aqueous Behavior

This compound is a weak organic acid.[12] Its acidity stems from the single carboxylic acid group. The dissociation constant (pKa) is a critical parameter for drug formulation, influencing solubility, stability, and interaction with active pharmaceutical ingredients (APIs). In aqueous solution, the acid partially transforms into an equilibrium mixture with its γ- and δ-lactones.[11]

| Acidity Parameter | Value | Conditions | References |

| pKa | 3.86 | Standard conditions (25 °C, 100 kPa) | [2][6] |

| pKa | 3.60 | 25 °C | [11][13] |

| pKa | 3.62 | 25 °C | [10] |

| pKa | 3.74 ± 0.06 | Potentiometric titration | [9] |

Solubility Profile

This compound is highly soluble in water due to its multiple polar hydroxyl groups and carboxylic acid functionality, which readily form hydrogen bonds.[9][13] It is slightly soluble in alcohol and generally insoluble in nonpolar organic solvents like ether.[10][13] This high aqueous solubility is advantageous for creating concentrated solutions and for formulating liquid dosage forms.

| Solvent | Solubility | Temperature | References |

| Water | 316 g/L | Standard conditions | [2] |

| Water | Freely Soluble | 25 °C | [10][11] |

| Alcohol | Slightly Soluble | 25 °C | [10][11] |

| Ethanol | Insoluble | - | [13] |

| Ether & Other Organic Solvents | Insoluble | - | [10][11] |

Chelating Properties

A defining characteristic of this compound is the exceptional chelating ability of its conjugate base, the gluconate anion.[14] The carboxylate group and multiple hydroxyl groups act as ligands, forming stable, water-soluble complexes with di- and trivalent metal ions such as Calcium (Ca²⁺), Iron (Fe²⁺/Fe³⁺), Copper (Cu²⁺), and Aluminum (Al³⁺).[2][14] This property is particularly strong in alkaline solutions and surpasses that of other common chelating agents like EDTA and NTA in such conditions.[14] This makes gluconate an effective sequestrant, preventing precipitation of metal hydroxides and enhancing the bioavailability of mineral supplements.[4][5]

| Metal Ion | Log β (Stability Constant) | pH | Method | Reference |

| Ca²⁺ | 1.22 (as pK) | - | Literature | [15] |

| U(VI) | 19.9 ± 2 | 13.3 | Schubert (ion-exchange) | [16] |

| Co²⁺ | 13 to 20 | 13.3 | Schubert (ion-exchange) | [16] |

| Ce³⁺ | 43.9 (for M₂Gluc₁) | 13.3 | Schubert (ion-exchange) | [16] |

| Eu³⁺ | 24 to 38 (for M₁Gluc₁) | 13.3 | Schubert (ion-exchange) | [16] |

| Th(IV) | 1.04 ± 0.12 (for Th(GD₃)²⁺) | 2.0 - 4.6 | pD Titration / NMR |

Chemical Stability and Degradation

This compound exhibits excellent thermal and chemical stability. It is stable at the boiling point, even in concentrated alkaline solutions, which is a key advantage in industrial cleaning applications.[3][14] However, it is readily biodegradable, degrading by 98% after two days in standard wastewater treatment tests, making it an environmentally friendly compound.[3] Under certain conditions, such as in the presence of specific acids and heat, derivatives like caffeoylthis compound can undergo hydrolysis, breaking down into caffeic acid and this compound.

Key Processes and Workflows

Biochemical Production Pathway

This compound is commercially produced primarily through the aerobic fermentation of glucose by microorganisms like Aspergillus niger.[12] The key enzyme, glucose oxidase, catalyzes the oxidation of the aldehyde group of glucose to form glucono-δ-lactone, which then spontaneously or enzymatically hydrolyzes to this compound.[1]

Caption: Biochemical pathway of this compound production from glucose.

Metal Ion Chelation

The gluconate anion forms a stable chelate with a metal ion by coordinating through its carboxylate oxygen atoms and hydroxyl oxygen atoms. This sequesters the metal ion in a soluble complex.

Caption: Chelation of a metal ion by the gluconate anion.

Experimental Workflow: HPLC Quantification

Quantifying this compound in complex matrices like pharmaceutical formulations or biological samples often requires chromatographic separation. High-Performance Liquid Chromatography (HPLC) is a common and robust method.

Caption: Experimental workflow for this compound quantification by HPLC.

Experimental Protocols

Determination of pKa by Potentiometric Titration

This protocol outlines the determination of the acid dissociation constant (pKa) of this compound using potentiometric titration, a high-precision technique.[6][9]

-

Objective: To determine the pKa of this compound by titrating a solution of the acid with a standard basic solution and monitoring the pH.

-

Materials:

-

This compound

-

0.1 M Sodium Hydroxide (NaOH), standardized and carbonate-free

-

0.1 M Hydrochloric Acid (HCl)

-

Potassium Chloride (KCl) for ionic strength adjustment

-

Calibrated pH meter and electrode

-

Magnetic stirrer and stir bar

-

Class A burette (50 mL)

-

Volumetric flasks and pipettes

-

-

Methodology:

-

Solution Preparation: Prepare a ~1 mM solution of this compound in deionized water. For a 20 mL sample, this requires dissolving approximately 3.92 mg of this compound.[10]

-

Ionic Strength Adjustment: Add a sufficient amount of KCl to the this compound solution to maintain a constant ionic strength (e.g., 0.15 M) throughout the titration.[10]

-

Initial Acidification: Adjust the initial pH of the sample solution to between 1.8 and 2.0 using 0.1 M HCl. This ensures the complete protonation of the carboxylic acid group before titration begins.[10]

-

Titration Setup: Place the beaker on a magnetic stirrer, immerse the calibrated pH electrode, and position the burette filled with 0.1 M NaOH.

-

Titration Procedure: Begin adding the NaOH titrant in small increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize before recording the total volume of NaOH added and the corresponding pH.[16]

-

Endpoint Region: As the pH begins to change more rapidly (approaching the equivalence point), reduce the increment size to obtain more data points in this critical region. Continue the titration until the pH reaches approximately 12.[10]

-

Data Analysis:

-

Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.

-

Determine the equivalence point (Vₑ), which is the point of maximum slope on the curve. This can be found more accurately by plotting the first derivative (ΔpH/ΔV vs. V).

-

The pKa is equal to the pH at the half-equivalence point (Vₑ/2).[16]

-

-

Replication: Perform the titration at least in triplicate to ensure reliability and calculate the average pKa and standard deviation.[10]

-

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol describes a method for the quantitative analysis of this compound in an aqueous sample using HPLC with Pulsed Amperometric Detection (PAD), a sensitive technique suitable for non-chromophoric compounds.[3]

-

Objective: To separate and quantify this compound from a sample matrix.

-

Instrumentation & Materials:

-

HPLC system with a pump, autosampler, and column oven

-

Pulsed Amperometric Detector (PAD) with a gold working electrode

-

Anion exchange column (e.g., Hamilton RCX-10, 250 x 4.6 mm)

-

This compound reference standard

-

Sodium Hydroxide (NaOH), reagent grade

-

0.45 µm syringe filters

-

-

Methodology:

-

Mobile Phase Preparation: Prepare a 0.1 M NaOH solution using ultrapure water. Degas the solution thoroughly before use to prevent bubble formation in the system.

-

Standard Solution Preparation:

-

Prepare a stock solution of this compound (e.g., 1000 mg/L) in ultrapure water.

-

Create a series of working standards (e.g., 1, 10, 50, 100, 250, 500 mg/L) by serial dilution of the stock solution with the mobile phase.

-

-

Sample Preparation: Dilute the sample with ultrapure water to ensure the this compound concentration falls within the linear range of the calibration curve. Filter the diluted sample through a 0.45 µm syringe filter before injection.[3]

-

Chromatographic Conditions:

-

Column: Anion exchange column

-

Mobile Phase: 0.1 M NaOH (isocratic)

-

Flow Rate: 1.5 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 20 °C

-

-

Detector Settings (PAD): Set the pulse potentials and durations for the gold electrode (e.g., +200 mV, +700 mV, -900 mV for 300, 100, and 100 ms, respectively).

-

Analysis:

-

Inject the standard solutions in sequence from lowest to highest concentration to generate a calibration curve by plotting peak area against concentration.

-

Inject the prepared samples.

-

Identify the this compound peak in the sample chromatograms by comparing its retention time to that of the standards.

-

-

Quantification: Calculate the concentration of this compound in the samples by interpolating their peak areas on the calibration curve. Account for any dilution factors used during sample preparation.

-

Determination of Metal-Chelate Stability Constants by the Schubert Method

The Schubert ion-exchange method is a classic technique for determining the stability constants of metal-ligand complexes.[2][4]

-

Objective: To determine the conditional stability constant (K) for the complex formed between a metal ion and gluconate.

-

Principle: The method relies on the competitive equilibrium established between a metal ion (Mⁿ⁺), a complexing ligand (gluconate, L⁻), and a cation-exchange resin (R). By measuring the distribution of the metal ion between the solution and the resin in the presence and absence of the ligand, the stability of the M-L complex can be calculated.

-

Materials:

-

Cation-exchange resin (e.g., Dowex-50)

-

This compound (or sodium gluconate)

-

Salt of the metal ion of interest (e.g., CoCl₂, FeCl₃)

-

Buffer solutions to maintain constant pH

-

Appropriate analytical instrument to measure metal ion concentration (e.g., Atomic Absorption Spectroscopy, ICP-MS)

-

-

Methodology:

-

Resin Preparation: Convert the cation-exchange resin to the desired form (e.g., Na⁺ form) by washing it with a concentrated solution of the corresponding salt (e.g., NaCl) and then with deionized water until free of excess salt.

-

Determination of Distribution Coefficient (λ₀) without Ligand:

-

Prepare a series of solutions containing a known, low concentration of the metal ion at a constant pH and ionic strength.

-

Add a known mass of the prepared resin to each solution.

-

Agitate the mixtures until equilibrium is reached (e.g., 24 hours).

-

Separate the resin from the solution and measure the final concentration of the metal ion in the aqueous phase.

-

Calculate λ₀ as the ratio of metal concentration in the resin to the metal concentration in the solution.

-

-

Determination of Distribution Coefficient (λ) with Ligand:

-

Repeat the procedure from step 2, but add varying known concentrations of gluconate to each solution.

-

Measure the final metal ion concentration in the aqueous phase for each ligand concentration.

-

Calculate the distribution coefficient (λ) in the presence of the ligand for each sample.

-

-

Calculation of Stability Constant: The stability constant (K) for a 1:1 complex can be determined using the Schubert equation: (λ₀ / λ) - 1 = K * [L]

-

Where [L] is the concentration of the free ligand at equilibrium.

-

Plot (λ₀ / λ) - 1 versus [L]. The slope of the resulting straight line gives the stability constant, K.[4]

-

-

Controls: Ensure that the pH and ionic strength are kept constant throughout all experiments and that the resin does not absorb the ligand or the metal-ligand complex.[4]

-

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. amecj.com [amecj.com]

- 5. tandfonline.com [tandfonline.com]

- 6. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 7. youtube.com [youtube.com]

- 8. A Precise Method for Processing Data to Determine the Dissociation Constants of Polyhydroxy Carboxylic Acids via Potentiometric Titration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. prod-docs.megazyme.com [prod-docs.megazyme.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. This compound - Wikipedia [en.wikipedia.org]

- 15. asdlib.org [asdlib.org]

- 16. files01.core.ac.uk [files01.core.ac.uk]

The Subtle Presence: A Technical Guide to the Natural Occurrence and Discovery of Gluconic Acid in Fruits

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gluconic acid, a mild organic acid derived from the oxidation of glucose, is a natural constituent of various food products, including fruits. While not typically a major organic acid in most healthy, ripe fruits, its presence and concentration can be indicative of physiological processes, such as ripening and microbial activity. This technical guide provides an in-depth exploration of the natural occurrence of this compound in fruits, its discovery, and the analytical methodologies employed for its detection and quantification. Detailed experimental protocols and data are presented to support researchers in the fields of food science, plant physiology, and drug development in understanding the role and measurement of this organic acid in fruit matrices.

Introduction

This compound (C₆H₁₂O₇) is a non-corrosive, non-toxic organic acid that occurs naturally in fruits, honey, and wine.[1][2] It is the product of the oxidation of the aldehyde group of glucose.[1] In the food industry, it is utilized as an acidity regulator (E574).[1] While citric and malic acids are often the predominant organic acids contributing to the flavor profile of most fruits, this compound's presence, even in trace amounts, can be significant.[3][4] Its concentration can fluctuate with fruit development, ripening, and post-harvest conditions, making it a potential indicator of fruit quality and physiological state.[5][6] This guide delves into the natural occurrence of this compound in various fruits and details the scientific methods used for its discovery and quantification.

Natural Occurrence of this compound in Fruits

This compound is a product of glucose oxidation, a fundamental process in plant metabolism.[7] Its accumulation in fruits can be attributed to both endogenous plant enzymes and the activity of microorganisms.

Endogenous Production

The enzymatic oxidation of glucose to this compound can occur within the fruit tissues. This process is generally considered a minor pathway in healthy fruit development compared to the primary metabolic routes of glucose, such as glycolysis. However, its levels can change during ripening. For instance, in strawberries, gluconate is among the most abundant organic acids, and its levels decline during the late stages of development, contributing to the final sweetness and flavor profile.[6]

Microbial Influence

The presence of microorganisms on the surface and within the tissues of fruits can significantly contribute to the concentration of this compound. Many bacteria and fungi possess the enzyme glucose oxidase, which catalyzes the oxidation of glucose to this compound.[7] For example, infections of grapes with Botrytis cinerea can lead to a significant increase in this compound levels in the must.[8] Similarly, the colonization of mangoes by the fungus Phomopsis mangiferae is accompanied by the accumulation of this compound at the infection site.[9]

Quantitative Data on this compound in Fruits

Quantitative data on this compound concentrations in a wide variety of fresh, healthy fruits is not extensively documented in scientific literature, as it is often present in lower concentrations compared to other major organic acids. However, available data from various studies are summarized in the table below. It is important to note that these values can vary significantly based on the fruit cultivar, ripeness stage, growing conditions, and analytical methods used.

| Fruit | Cultivar(s) | Concentration Range | Notes | Reference(s) |

| Grapes (Healthy) | Chardonnay, Sauvignon Blanc | Not Detected - 0.31 g/L | Levels can be an indicator of grape sanity. | [5] |

| Grapes (Infected with Botrytis cinerea) | Pinotage | Up to 3.4 g/L | Significantly higher levels indicate fungal infection. | [5] |

| Strawberry | Various | Present as a major organic acid | Concentration decreases during late ripening stages. | [6] |

| Mango (Decayed) | Keitt | Present | Accumulates at the site of fungal infection. | [9] |

Note: The scarcity of comprehensive quantitative data for a wider range of healthy, fresh fruits highlights a potential area for future research.

Discovery and Analytical Methodologies

The discovery and quantification of this compound in fruits rely on various analytical techniques, primarily chromatography and enzymatic assays.

Sample Preparation

Proper sample preparation is critical for the accurate quantification of this compound in complex fruit matrices. A general workflow involves:

-

Homogenization: Fruit tissue is homogenized to create a uniform sample.

-

Extraction: Organic acids are extracted from the homogenate, typically using an aqueous solvent.

-

Clarification: The extract is centrifuged and/or filtered to remove particulate matter.

-

Purification (Optional): Solid-phase extraction (SPE) may be employed to remove interfering compounds such as sugars and pigments. Anion exchange cartridges are commonly used for this purpose.

A visual representation of a typical sample preparation workflow is provided below.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful and widely used technique for the separation and quantification of organic acids in fruit juices and extracts.

Experimental Protocol: HPLC Analysis of Organic Acids in Strawberries

-

Instrumentation:

-

HPLC system with a UV or photodiode array (PDA) detector.

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

-

Reagents:

-

Mobile Phase A: Aqueous phosphate buffer (e.g., 20 mM KH₂PO₄), adjusted to a low pH (e.g., 2.5) with phosphoric acid.

-

Mobile Phase B: Methanol or acetonitrile.

-

Organic acid standards (including this compound).

-

-

Procedure:

-

Sample Preparation:

-

Homogenize 10 g of fresh strawberry tissue with 20 mL of deionized water.

-

Centrifuge the homogenate at 10,000 x g for 15 minutes.

-

Filter the supernatant through a 0.45 µm syringe filter.

-

(Optional) For high-sugar matrices, perform solid-phase extraction using an anion exchange cartridge to remove sugars and other interferences.

-

-

Chromatographic Conditions:

-

Flow Rate: 0.8 mL/min.

-

Injection Volume: 20 µL.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 210 nm.

-

Gradient Elution: A gradient program is typically used, starting with a high percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B to elute the organic acids.

-

-

Quantification:

-

Prepare a calibration curve using standard solutions of this compound at various concentrations.

-

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Quantify the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

-

-

Enzymatic Assays

Enzymatic assays offer a highly specific and sensitive method for the determination of D-gluconic acid. Commercially available kits are widely used for this purpose.

Experimental Protocol: Enzymatic Determination of D-Gluconic Acid

-

Principle: This method is based on the phosphorylation of D-gluconic acid to D-gluconate-6-phosphate by gluconate kinase, followed by the oxidation of D-gluconate-6-phosphate by 6-phosphogluconate dehydrogenase in the presence of NADP⁺. The resulting NADPH is measured spectrophotometrically at 340 nm, and its amount is stoichiometric to the initial amount of D-gluconic acid.

-

Instrumentation:

-

Spectrophotometer capable of measuring absorbance at 340 nm.

-

-

Reagents (Typical components of a commercial kit):

-

Buffer solution.

-

NADP⁺/ATP solution.

-

Gluconate kinase.

-

6-phosphogluconate dehydrogenase.

-

D-gluconic acid standard solution.

-

-

Procedure:

-

Sample Preparation: Prepare the fruit extract as described in section 4.1. The final extract should be clear and have a pH between 7.5 and 8.0.

-

Assay:

-

Pipette the buffer solution, NADP⁺/ATP solution, and the sample (or standard/water for blank) into a cuvette.

-

Mix and read the initial absorbance (A1) at 340 nm after the reaction has stabilized.

-

Start the reaction by adding the gluconate kinase and 6-phosphogluconate dehydrogenase enzymes.

-

Mix and incubate for the time specified in the kit protocol (e.g., 5-10 minutes) at a controlled temperature (e.g., 25 °C).

-

Read the final absorbance (A2) at 340 nm.

-

-

Calculation:

-

Calculate the change in absorbance (ΔA = A2 - A1) for the sample and the blank.

-

Determine the concentration of this compound in the sample using the provided formula, which incorporates the molar extinction coefficient of NADPH.

-

-

The workflow for an enzymatic assay is depicted below.

Signaling Pathways and Physiological Role

While the direct role of this compound as a signaling molecule in fruit development and ripening is not well-established, its precursor, glucose, is a key signaling molecule in plants. Glucose signaling pathways are known to interact with various plant hormones, such as abscisic acid (ABA), to regulate developmental processes.[3]

The production of this compound is a direct consequence of glucose oxidation. This process can be part of a plant's response to both biotic and abiotic stresses.[4] The accumulation of this compound can lead to a localized decrease in pH, which may, in turn, influence the activity of various enzymes and the expression of stress-responsive genes. For example, in the interaction between mango fruit and the pathogen Phomopsis mangiferae, the accumulation of this compound contributes to the acidification of the host tissue, which enhances the activity of fungal enzymes involved in tissue degradation.[9]

The general pathway from glucose to this compound and its potential downstream effects are illustrated below.

Conclusion

This compound is a naturally occurring organic acid in fruits, primarily formed through the oxidation of glucose. While its concentration in healthy, ripe fruits is generally low compared to other organic acids, its levels can increase significantly due to microbial activity, making it a useful indicator of fruit quality and spoilage. The detection and quantification of this compound are reliably achieved through analytical techniques such as HPLC and enzymatic assays. Although a direct signaling role for this compound in fruit ripening has not been clearly elucidated, its production is linked to glucose metabolism and stress responses, suggesting an indirect role in fruit physiology. Further research is warranted to establish a more comprehensive quantitative database of this compound in a wider variety of fruits and to explore its potential signaling functions in more detail.

References

- 1. Role of this compound Production in the Regulation of Biocontrol Traits of Pseudomonas fluorescens CHA0 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mechanisms of Glucose Signaling during Germination of Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemical signaling under abiotic stress environment in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. giesco.org [giesco.org]

- 6. helvia.uco.es [helvia.uco.es]

- 7. Glucose Oxidase, an Enzyme “Ferrari”: Its Structure, Function, Production and Properties in the Light of Various Industrial and Biotechnological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. enartis.com [enartis.com]

- 9. Dynamics of Sugars, Organic Acids, Hormones, and Antioxidants in Grape Varieties ‘Italia’ and ‘Bronx Seedless’ during Berry Development and Ripening | MDPI [mdpi.com]

A Technical Deep Dive into the Historical Evolution of Gluconic Acid Production

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive exploration of the historical development of gluconic acid production, tracing its evolution from early chemical synthesis to modern microbial fermentation. It offers an in-depth analysis of the core methodologies, quantitative performance, and the scientific advancements that have shaped its industrial-scale manufacturing.

Introduction: The Emergence of a Versatile Organic Acid

This compound, a mild organic acid derived from glucose, was first discovered in 1870 by Hlasiwetz and Habermann through the chemical oxidation of glucose.[1][2] Its non-corrosive, non-toxic, and chelating properties have since led to its widespread application in the food, pharmaceutical, and construction industries.[3] The journey of this compound production is a story of scientific innovation, transitioning from harsh chemical processes to highly efficient and specific biological methods. This guide delves into the three primary methods of its production—chemical synthesis, electrolytic oxidation, and microbial fermentation—examining their historical progression and the key scientific breakthroughs that defined each era.

Chemical Synthesis: The Genesis of this compound

The earliest methods for producing this compound relied on the chemical oxidation of glucose using various oxidizing agents. These initial processes, while foundational, were often characterized by low yields and the formation of numerous byproducts.

Early Experimental Protocols

Oxidation with Halogens: Initial laboratory-scale synthesis involved the oxidation of glucose with halogens, such as bromine or chlorine, in the presence of a buffer. While effective in demonstrating the chemical conversion, this method was not commercially viable due to the cost and hazardous nature of the reagents.

Oxidation with Hydrogen Peroxide: A significant advancement in chemical synthesis was the use of hydrogen peroxide as an oxidant. This method offered a cleaner reaction profile. A typical protocol involved the reaction of glucose with hydrogen peroxide in the presence of a catalyst.

Experimental Protocol: Chemical Oxidation with Hydrogen Peroxide

-

Reactants:

-

D-glucose

-

Hydrogen peroxide (H₂O₂)

-

Catalyst (e.g., iron salts)

-

-

Procedure:

-

A solution of D-glucose is prepared in water.

-

A catalytic amount of an iron salt is added to the solution.

-

Hydrogen peroxide is added dropwise to the glucose solution while maintaining a controlled temperature, typically between 40-60°C.

-

The reaction is monitored for glucose consumption and this compound formation.

-

Upon completion, the this compound is recovered from the reaction mixture, often through precipitation as a calcium salt followed by acidification.

-

Oxidation with Ferric Chloride: Another notable chemical method involves the use of ferric chloride (FeCl₃) as an oxidizing agent. This process can achieve high glucose conversion under controlled conditions.

Experimental Protocol: Chemical Oxidation with Ferric Chloride [4]

-

Reactants:

-

D-glucose

-

Ferric chloride (FeCl₃) solution (e.g., 40% w/w)

-

-

Procedure:

-

D-glucose is mixed with a concentrated solution of ferric chloride.

-

The mixture is heated to a specific temperature (e.g., 100-120°C) for a defined period (e.g., 1.5-4 hours).[4]

-

The reaction yields a mixture of this compound and other organic acids.

-

The resulting solution is then subjected to separation and purification processes, such as chromatography, to isolate the this compound.[4]

-

Electrolytic Oxidation: A Step Towards Controlled Production

The early 20th century saw the development of electrolytic methods for this compound production. This approach offered better control over the oxidation process compared to purely chemical methods. The electrolytic cell typically consisted of graphite or other suitable electrodes immersed in a glucose solution containing a bromide electrolyte.

Early 20th Century Experimental Protocol

An early and effective method for the electrolytic oxidation of glucose was developed by Isbell and Frush. Their process, which could be adapted for large-scale production, utilized a simple electrolytic cell with graphite electrodes and calcium carbonate to neutralize the formed acid.

Experimental Protocol: Electrolytic Oxidation of Glucose (Isbell and Frush Method) [5]

-

Apparatus:

-

A large beaker or flask to serve as the electrolytic cell.

-

Graphite rod electrodes.

-

A mechanical stirrer.

-

A direct current source.

-

-

Reagents:

-

D-glucose

-

Calcium bromide (CaBr₂)

-

Calcium carbonate (CaCO₃)

-

Water

-

-

Procedure:

-

A solution of glucose and a small amount of calcium bromide (acting as a catalyst) is prepared in water.

-

Calcium carbonate is added to the solution and kept in suspension by continuous stirring. This neutralizes the this compound as it is formed, precipitating it as calcium gluconate.

-

Graphite electrodes are immersed in the solution, and a direct current is passed through the cell. The typical current density is around 1 ampere per square decimeter of the anode surface.

-

The electrolysis is continued until most of the glucose is oxidized. The progress of the reaction can be monitored by measuring the consumption of calcium carbonate or by analyzing the remaining sugar content.

-

Upon completion, the solid calcium gluconate is separated by filtration. Pure this compound can then be obtained by treating the calcium gluconate with sulfuric acid to precipitate calcium sulfate, followed by filtration.

-

Microbial Fermentation: The Biological Revolution

The discovery that microorganisms could efficiently produce this compound marked a paradigm shift in its manufacturing. Fermentation processes offered high specificity, milder reaction conditions, and the potential for significantly higher yields compared to chemical and electrolytic methods.

Early Discoveries and Key Microorganisms

In 1880, Boutroux first observed the formation of an acid from glucose by a bacterium, which was later identified as a this compound-producing organism.[2] However, it was the work with fungi, particularly Aspergillus niger, that paved the way for industrial-scale fermentation. In 1922, Molliard reported the production of this compound by Sterigmatocystis nigra (now known as Aspergillus niger).[1] Another key group of bacteria utilized for this compound production belongs to the genus Gluconobacter, particularly Gluconobacter suboxydans.

Fermentation with Aspergillus niger

Aspergillus niger became the workhorse for industrial this compound production due to its high yields and robust nature. The process typically involves submerged fermentation, where the fungus is grown in a liquid medium containing glucose and other essential nutrients under aerobic conditions.

Experimental Protocol: Submerged Fermentation of this compound with Aspergillus niger [6]

-

Microorganism: Aspergillus niger

-

Medium Composition (per liter):

-

Glucose: 150-250 g

-

Corn steep liquor or other nitrogen source: 1-5 g

-

Magnesium sulfate (MgSO₄·7H₂O): 0.2-0.5 g

-

Potassium phosphate (KH₂PO₄): 0.2-0.5 g

-

Calcium carbonate (CaCO₃): 30-60 g (for pH control)

-

-

Fermentation Conditions:

-

Temperature: 30-35°C

-

pH: 5.5-6.5 (maintained by the addition of CaCO₃ or other neutralizing agents)

-

Aeration: Continuous supply of sterile air

-

Agitation: Mechanical stirring to ensure proper mixing and oxygen transfer

-

-

Procedure:

-

A sterile fermentation medium is prepared and inoculated with a spore suspension or a vegetative mycelium of Aspergillus niger.

-

The fermenter is maintained at the optimal temperature with constant aeration and agitation.

-

The pH is monitored and controlled throughout the fermentation process. The accumulation of this compound will lower the pH, which is neutralized by the calcium carbonate, forming calcium gluconate.

-

The fermentation is typically carried out for 24-48 hours, during which the glucose is converted to this compound.

-

After the fermentation is complete, the fungal biomass is separated by filtration.

-

This compound is recovered from the fermentation broth, usually by precipitation as calcium gluconate and subsequent acidification.

-

Fermentation with Gluconobacter suboxydans

Gluconobacter suboxydans is another important microorganism used for this compound production. It is known for its ability to rapidly and incompletely oxidize sugars in the periplasm.

Experimental Protocol: Fermentation of this compound with Gluconobacter suboxydans

-

Microorganism: Gluconobacter suboxydans

-

Medium Composition (per liter):

-

Glucose: 100-200 g

-

Yeast extract: 5-10 g

-

Potassium phosphate (KH₂PO₄): 1-2 g

-

-

Fermentation Conditions:

-

Temperature: 25-30°C

-

pH: 4.5-6.0

-

Aeration: High aeration is crucial for the oxidative process.

-

Agitation: Vigorous agitation to ensure high oxygen transfer rates.

-

-

Procedure:

-

A sterile fermentation medium is inoculated with an active culture of Gluconobacter suboxydans.

-

The fermentation is carried out under optimal temperature, pH, and aeration conditions.

-

The bacteria rapidly convert glucose to this compound in the periplasmic space.

-

The fermentation is typically faster than with Aspergillus niger.

-

Downstream processing for the recovery of this compound is similar to that of the fungal fermentation process.

-

Quantitative Comparison of Production Methods

The evolution of this compound production is best illustrated by comparing the quantitative performance of the different methods over time. The following tables summarize the available data on yields, production rates, and efficiencies.

| Method | Era | Oxidizing Agent/Microorganism | Typical Yield (%) | Key Observations |

| Chemical Synthesis | Late 19th Century | Halogens (e.g., Bromine) | Low | Lab-scale, expensive, hazardous |

| Chemical Synthesis | Early 20th Century | Hydrogen Peroxide | Moderate (up to 60-70%) | Cleaner process, but still issues with side reactions |

| Chemical Synthesis | Mid 20th Century | Ferric Chloride | Moderate to High (up to 90%) | Required specific conditions and purification |

| Electrolytic Oxidation | Early 20th Century | Bromide Electrolyte | High (up to 95%) | Good control, but energy-intensive |

| Fermentation | Early 20th Century | Aspergillus niger | 50-60% | Initial submerged cultures |

| Fermentation | Mid 20th Century | Aspergillus niger (improved strains) | >90% | Strain improvement and process optimization |

| Fermentation | Mid 20th Century | Gluconobacter suboxydans | 80-90% | Rapid conversion rates |

Table 1: Historical Comparison of this compound Production Yields

| Method | Era | Production Rate | Key Factors Influencing Rate |

| Chemical Synthesis | - | Variable, batch-dependent | Reaction temperature, catalyst concentration |

| Electrolytic Oxidation | Early 20th Century | Dependent on current density | Current, electrode surface area, temperature |

| Fermentation (A. niger) | Mid 20th Century | ~10-15 g/L/h | Aeration, agitation, pH control, nutrient availability |

| Fermentation (G. suboxydans) | Mid 20th Century | >20 g/L/h | High oxygen transfer rate, pH |

Table 2: Historical Comparison of this compound Production Rates

Signaling Pathways and Experimental Workflows

The biological production of this compound is governed by specific enzymatic pathways within the microorganisms. Understanding these pathways is crucial for optimizing fermentation processes.

Glucose Oxidation Pathway in Aspergillus niger

In Aspergillus niger, the key enzyme responsible for the conversion of glucose to this compound is glucose oxidase. This enzyme catalyzes the oxidation of β-D-glucose to D-glucono-δ-lactone, which then spontaneously or enzymatically hydrolyzes to this compound.

Caption: Glucose oxidation pathway in Aspergillus niger.

Glucose Oxidation Pathway in Gluconobacter suboxydans

In Gluconobacter suboxydans, the oxidation of glucose occurs in the periplasm and is catalyzed by a membrane-bound glucose dehydrogenase. This enzyme also produces D-glucono-δ-lactone as an intermediate.

Caption: Periplasmic glucose oxidation in Gluconobacter suboxydans.

General Experimental Workflow for this compound Production

The following diagram illustrates a generalized workflow for the production and recovery of this compound, applicable to both fermentation and chemical synthesis methods with some variations.

Caption: General workflow for this compound production and recovery.

Conclusion: A Trajectory of Progress

The historical development of this compound production exemplifies the broader trends in industrial chemistry and biotechnology—a continuous drive towards greater efficiency, specificity, and sustainability. From the rudimentary chemical oxidations of the 19th century to the highly optimized and controlled microbial fermentations of the 20th century, each stage of development has built upon the last. The transition to fermentation-based methods not only dramatically improved yields and purity but also laid the groundwork for the broader application of industrial biotechnology. Future advancements will likely focus on the genetic engineering of production strains, the utilization of cheaper and more sustainable feedstocks, and the further optimization of fermentation and downstream processing to meet the growing global demand for this versatile organic acid.

References

- 1. hrcak.srce.hr [hrcak.srce.hr]

- 2. researchgate.net [researchgate.net]

- 3. Production of this compound and Its Derivatives by Microbial Fermentation: Process Improvement Based on Integrated Routes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN105732363A - Method for preparing this compound by taking glucose as raw material under different working conditions - Google Patents [patents.google.com]

- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 6. Production of this compound by Some Local Fungi - PMC [pmc.ncbi.nlm.nih.gov]

the fundamental principles of gluconic acid synthesis from glucose

An In-depth Technical Guide to the Synthesis of Gluconic Acid from Glucose

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a mild organic acid, is a versatile platform chemical with extensive applications in the food, pharmaceutical, and construction industries.[1] Derived from the simple oxidation of glucose, its synthesis can be achieved through various biological, chemical, and electrochemical routes.[1][2] Microbial fermentation, particularly using fungi like Aspergillus niger and bacteria such as Gluconobacter oxydans, remains the preferred industrial method due to its high efficiency and specificity.[3][4] Enzymatic conversion using glucose oxidase and catalase offers a highly selective alternative, while chemical and electrochemical methods provide rapid synthesis pathways.[5][6] This guide provides a detailed technical overview of the fundamental principles governing these synthesis routes, complete with comparative data, experimental protocols, and process diagrams to support research and development efforts.

Biological Synthesis of this compound

Biological methods are the cornerstone of industrial this compound production, leveraging the catalytic prowess of whole microorganisms or isolated enzymes.[7] These processes are lauded for their high selectivity and operation under mild conditions.

Microbial Fermentation

Microbial fermentation utilizes strains of fungi and bacteria to convert glucose into this compound. The two most prominent microorganisms in industrial applications are Aspergillus niger and Gluconobacter oxydans.[1]

Fungal Fermentation with Aspergillus niger

A. niger is the most widely used fungus for this compound production.[3][4] The key enzyme in this process is glucose oxidase (GOD), an intracellular enzyme that catalyzes the oxidation of β-D-glucose.[3]

The biochemical pathway involves two main steps:

-

Oxidation of Glucose: Glucose oxidase facilitates the oxidation of the aldehyde group at the C-1 position of glucose to form D-glucono-δ-lactone and hydrogen peroxide (H₂O₂).[3][8]

-

Lactone Hydrolysis: The D-glucono-δ-lactone is subsequently hydrolyzed to this compound. This hydrolysis can occur spontaneously or be catalyzed by the enzyme lactonase.[1][8] The hydrogen peroxide byproduct is decomposed into water and oxygen by catalase, an enzyme also present in the fungus, which is crucial for protecting glucose oxidase from inactivation.[5][8]

Bacterial Fermentation with Gluconobacter oxydans

G. oxydans is an aerobic, gram-negative bacterium known for its rapid and incomplete oxidation of sugars.[9] Unlike fungi, the primary enzyme in bacteria is the membrane-bound glucose dehydrogenase (GDH).[1][3] This enzyme is located in the periplasmic space and facilitates the direct oxidation of glucose to glucono-δ-lactone, which is then hydrolyzed to this compound.[1] A key characteristic of G. oxydans is its "overflow metabolism"; it lacks a complete glycolysis pathway and tricarboxylic acid (TCA) cycle, leading to the accumulation of intermediate products like this compound rather than complete oxidation to CO₂ and H₂O.[1]

Table 1: Comparison of Fermentation Conditions for this compound Production

| Parameter | Aspergillus niger | Gluconobacter oxydans | Reference(s) |

| Optimal pH | 4.5 - 6.5 | 2.5 - 3.5 (limits further oxidation) | [1][10][11][12] |

| Optimal Temperature | 28°C - 30°C | 30°C - 32°C | [10][11][13] |

| Glucose Concentration | 120 - 150 g/L (12-15% w/v) | 100 - 150 g/L | [10][12][14] |

| Aeration | High, critical for GOD activity | High, strictly aerobic | [1][15] |

| Nitrogen Source | Peptone, Yeast Extract, (NH₄)₂HPO₄ | Yeast Extract | [1][10][16] |

| Yield | Up to 95.8% | Up to 96% | [9][12][14] |

| Productivity | ~1.24 g/L/h | >12 g/L/h | [13][15] |

| Final Product (g/L) | 58 - 99 g/L | 88 - 98.8 g/L | [9][10][12] |

Enzymatic Synthesis

This method uses isolated enzymes, primarily glucose oxidase (GOD) and catalase (CAT), to convert glucose to this compound.[5] This cell-free system avoids the complexities of microbial metabolism and can achieve near-quantitative yields.[17] The process mimics the fungal pathway but in a controlled reactor environment. Co-immobilization of GOD and CAT is a common strategy to improve efficiency and stability, as it reduces the distance between the enzymes and allows for the rapid decomposition of inhibitory hydrogen peroxide.[18][19]

Table 2: Performance of Enzymatic Synthesis

| Parameter | Value | Reference(s) |

| Enzyme System | Glucose Oxidase & Catalase | [5][18] |

| Glucose Concentration | >25% (w/w) | [17][20] |

| pH | 5.0 - 7.0 | [20] |

| Temperature | 35°C - 40°C | [19][20] |

| Conversion Yield | ~96% - 100% | [17][19][20] |

| Reaction Time | < 24 hours | [20] |

Chemical and Electrochemical Synthesis

While biological methods dominate, chemical and electrochemical routes offer alternative pathways for this compound production.

Catalytic Chemical Oxidation

This method involves the oxidation of glucose using molecular oxygen or other oxidants in the presence of a metal catalyst.[21] Supported noble metal catalysts, such as palladium (Pd) and gold (Au), are commonly used.[21][22] Bimetallic catalysts, like Pd-Bi on a carbon or alumina support, have shown high activity and selectivity.[23][24] The reaction is typically performed in an aqueous alkaline solution.[23]

Table 3: Conditions for Catalytic Chemical Oxidation

| Parameter | Value | Reference(s) |

| Catalyst | Pd-Bi/Al₂O₃, Au/Al₂O₃, Pt/Pd/Bi on Carbon | [21][23][24] |

| Oxidant | O₂ or Air | [22][23] |

| pH | 8.0 - 11.0 | [23] |

| Temperature | 20°C - 80°C | [23] |

| Selectivity | >90% | [22] |

| Conversion | 57% - 100% | [22][24] |

Electrochemical Synthesis

Electrochemical synthesis involves the direct oxidation of glucose at an anode.[6] This method can be paired with the reduction of glucose to sorbitol at the cathode, creating a "paired synthesis" process that produces two valuable chemicals simultaneously.[6] The process is influenced by electrode material, electrolyte composition, pH, temperature, and current density.[6]

Table 4: Conditions for Paired Electrochemical Synthesis

| Parameter | Anode (this compound) | Cathode (Sorbitol) | Reference(s) |

| Electrode | Dimensionally Stable Anode (DSA) | Lead (Pb) sheet | [6] |

| Electrolyte | 2% NaBr | 2.5% Na₂SO₄, 1.7-2.5% NaOH | [6] |

| Glucose Conc. | ~67% | ~67% | [6] |

| Temperature | 60°C | 60°C | [6] |

| Current Density | 50 mA/cm² | 50 mA/cm² | [6] |

| Yield | ~90% | ~90% | [6] |

| Current Efficiency | >80% | >80% | [6] |

Experimental Protocols

Protocol for this compound Production by A. niger Fermentation

This protocol is a representative methodology based on submerged fermentation techniques.

1. Microorganism and Inoculum Preparation:

-

Use a high-yielding strain of Aspergillus niger.

-

Prepare a spore suspension from a 4-7 day old culture grown on a suitable agar medium.

-

Inoculate a vegetative seed medium with the spore suspension (e.g., 10⁶ conidia/mL) and incubate at 30°C for 15-24 hours to obtain pellet-like mycelia.[1]

2. Fermentation Medium:

-

Prepare the fermentation medium with the following composition (g/L): Glucose, 140.0; Peptone, 10.0; KH₂PO₄, 0.5; MgSO₄·7H₂O, 0.25; KCl, 0.5.[10]

-

Adjust the initial pH to 6.0 using NaOH or CaCO₃.[10]

-

Sterilize the medium by autoclaving at 121°C for 20 minutes.

3. Fermentation Conditions:

-

Transfer the fermentation medium to a sterilized fermenter.

-

Inoculate the medium with the prepared seed culture (e.g., 2% v/v).[14]

-

Maintain the temperature at 30°C.[10]

-

Provide continuous aeration (e.g., 1 VVM - volume of air per volume of medium per minute) and agitation (e.g., 250 rpm) to ensure high dissolved oxygen levels.[15][20]

-

Control the pH between 5.5 and 6.5 during fermentation by the continuous addition of a neutralizer like NaOH or CaCO₃ slurry.[1][15]

4. Workflow Diagram:

References

- 1. Frontiers | Production of this compound and Its Derivatives by Microbial Fermentation: Process Improvement Based on Integrated Routes [frontiersin.org]

- 2. Use of Glucose Obtained from Biomass Waste for the Synthesis of Gluconic and Glucaric Acids: Their Production, Application, and Future Prospects [mdpi.com]

- 3. hrcak.srce.hr [hrcak.srce.hr]

- 4. ftb.com.hr [ftb.com.hr]

- 5. Enzyme production of d-gluconic acid and glucose oxidase: successful tales of cascade reactions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 6. CCCC 1995, Volume 60, Issue 6, Abstracts pp. 928-934 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]

- 7. This compound: strategies for microbial production using organic waste and applications [ouci.dntb.gov.ua]

- 8. Production of this compound and Its Derivatives by Microbial Fermentation: Process Improvement Based on Integrated Routes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sequential Bioprocess with Gluconobacter oxydans and Candida tropicalis for this compound and Single-Cell Protein Production from Enzymatic Hydrolysate | MDPI [mdpi.com]

- 10. Production of this compound by Some Local Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 11. wjarr.com [wjarr.com]

- 12. mdpi.com [mdpi.com]

- 13. The industrial versatility of Gluconobacter oxydans: current applications and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. walshmedicalmedia.com [walshmedicalmedia.com]

- 16. Efficient Production of 2,5-Diketo-D-gluconic Acid by Reducing Browning Levels During Gluconobacter oxydans ATCC 9937 Fermentation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. US5897995A - Enzymatic production of this compound or its salts - Google Patents [patents.google.com]

- 18. Genipin Cross-Linked Glucose Oxidase and Catalase Multi-enzyme for this compound Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. US6942997B2 - Process for the preparation of this compound and this compound produced thereby - Google Patents [patents.google.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. EP0350741B1 - Process for preparing this compound by catalytic oxidation of glucose - Google Patents [patents.google.com]

- 24. Pd-Bi-Based Catalysts for Selective Oxidation of Glucose into this compound: The Role of Local Environment of Nanoparticles in Dependence of Their Composition [mdpi.com]

An Introductory Guide to the Various Industrial Applications of Gluconic Acid

An In-depth Technical Guide

This guide provides a comprehensive overview of gluconic acid, a versatile and biodegradable organic acid. Derived from the simple oxidation of glucose, its unique properties, particularly its exceptional ability to chelate metal ions, have led to its widespread use across diverse industrial sectors. This document details its applications in construction, agriculture, food and beverage, pharmaceuticals, and cleaning industries, presenting quantitative data, experimental protocols, and process visualizations for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound (C₆H₁₂O₇) is a mild, non-corrosive, and non-toxic carboxylic acid.[1] It is found naturally in fruits, honey, and wine.[2] In aqueous solutions, this compound exists in equilibrium with its cyclic esters, glucono-delta-lactone and glucono-gamma-lactone.[1] Its salts, known as gluconates (e.g., sodium gluconate, calcium gluconate), are often used in industrial applications.[3]

The primary method for industrial production of this compound is through the microbial fermentation of glucose.[4][5] This process typically utilizes fungi, such as Aspergillus niger, or bacteria, like Gluconobacter oxydans, which possess enzymes that efficiently oxidize glucose to this compound.[4][6] The fermentation is an aerobic process where factors like pH, temperature, aeration, and glucose concentration are carefully controlled to maximize yield.[1][7]

Core Mechanism: Chelation

The most significant property of this compound and its salts is their excellent chelating power, especially in alkaline solutions.[7] A chelating agent can form multiple bonds with a single metal ion, effectively sequestering it and forming a stable, water-soluble complex.[8] The gluconate anion possesses a six-carbon chain with multiple hydroxyl (-OH) groups and a carboxylate (-COO⁻) group, which can donate electrons to form coordinate bonds with divalent and trivalent metal ions such as Calcium (Ca²⁺), Iron (Fe²⁺/Fe³⁺), Copper (Cu²⁺), and Aluminum (Al³⁺).[2] This action prevents the metal ions from precipitating or engaging in other undesirable chemical reactions.[9] This property surpasses that of many other chelating agents like EDTA and NTA in alkaline conditions.[7]

Industrial Applications

Construction Industry